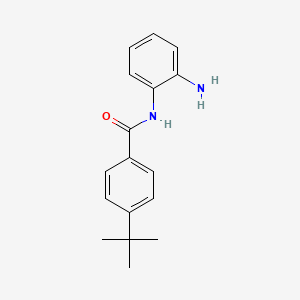

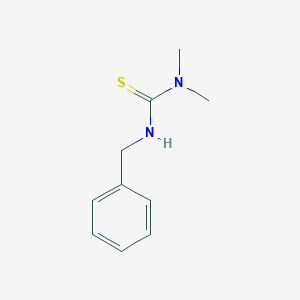

N-(2-aminophenyl)-4-tert-butylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

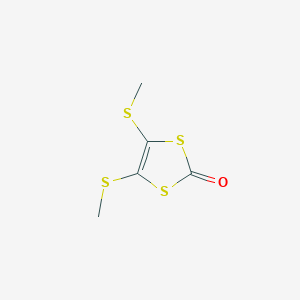

N-(2-aminophenyl)-4-tert-butylbenzamide is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Potential

(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrates potential as an antidiabetic agent. Through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, SN158 increases transcriptional activities of PPARα and PPARγ. This effect enhances adipogenic differentiation in preadipocytes and fatty acid oxidation in hepatocytes. Additionally, SN158 significantly reduces plasma glucose, triglycerides, and free fatty acids in ob/ob mice without severe weight gain or hepatomegaly, suggesting its usefulness against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Role in Crystal Structure Formation

The tert-butylbenzamidate diruthenium(II, III) compound exhibits notable characteristics in crystal structure formation. The reaction between Ru2Cl(μ-O2CCH3)4 and molten p-tert-butylbenzamide leads to the formation of Ru2Cl(μ-HNOCC6H4-p-CMe3)4. This compound, characterized by elemental analysis, spectroscopic data, and magnetic measurements, has been crystallized and its structure determined by X-ray crystallography, demonstrating its potential in the field of crystallography and materials science (Barral et al., 1993).

Aggregation-Induced Emission Enhancement

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) is a phenylbenzoxazole-based organic compound that exhibits emission enhancement in condensed states. This enhancement results from partial restriction of free intramolecular rotations, leading to a transition from the nonemissive twisted intramolecular charge transfer (TICT) state to the emissive quasi-TICT state. This finding is significant for the development of advanced materials with enhanced optical properties (Li et al., 2015).

Mechanism of Action

Target of Action

N-(2-aminophenyl)-4-tert-butylbenzamide is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a family of enzymes responsible for the epigenetic regulation of histone and more than 50 non-histone proteins . They play a crucial role in gene expression, and their dysregulation can lead to various diseases, including cancer .

Mode of Action

This compound interacts with its targets, the HDACs, by inhibiting their enzymatic activity . The inhibition of HDACs leads to an increase in the acetylation levels of histones, which in turn results in the modulation of gene expression . This can lead to the suppression of tumor growth and induction of cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in chromatin structure and gene expression . This can affect various downstream effects, including cell cycle regulation, apoptosis, and differentiation .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and distribution

Result of Action

The inhibition of HDACs by this compound can lead to various molecular and cellular effects. These include the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth . In cellular assays, this compound has shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect its efficacy and stability . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of this compound .

Properties

IUPAC Name |

N-(2-aminophenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQREGTGZRIBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360659 |

Source

|

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219492-28-1 |

Source

|

| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)